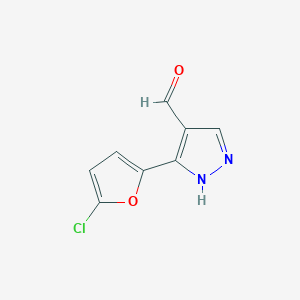
3-(5-chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the chlorofuran ring, and the addition of the aldehyde group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole ring and the chlorofuran ring are both five-membered rings, which can create a certain amount of strain in the molecule. The presence of the chlorine atom on the furan ring and the aldehyde group attached to the pyrazole ring would also have significant effects on the overall structure and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the chlorofuran ring, and the aldehyde group. The pyrazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions. The chlorofuran ring is also aromatic, and the chlorine atom can be replaced by other groups in nucleophilic substitution reactions. The aldehyde group is quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might make the compound more polar, affecting its solubility in different solvents. The aldehyde group could make the compound more reactive .
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocycles
Research demonstrates the use of pyrazole-based compounds as precursors for synthesizing a range of novel heterocycles. These compounds have been synthesized through facile reactions with various reagents, showcasing their versatility in organic synthesis. For instance, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used to synthesize a series of novel heterocycles, highlighting the potential of pyrazole derivatives in the development of new chemical entities (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antimicrobial Activities
Several studies have synthesized pyrazole derivatives and evaluated their antimicrobial properties. For example, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties were synthesized and exhibited excellent yields. These compounds were screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Analgesic and Anti-inflammatory Activities
Research on benzofuran pyrazole heterocycles has shown that synthesized derivatives exhibit promising analgesic and anti-inflammatory activities. This suggests potential therapeutic applications for these compounds in managing pain and inflammation (Kenchappa & Bodke, 2020).
Antitumor Activities
A series of benzofuran-2-yl pyrazole pyrimidine derivatives have been synthesized and shown to have antitumor activity, with some compounds evaluated against liver carcinoma cell lines. This highlights the potential use of these compounds in cancer research (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Crystal Structure Analysis
The crystal structure of pyrazole derivatives has been determined, providing insights into their molecular geometry and potential interactions in biological systems. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed, revealing important structural features (Xu & Shi, 2011).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, it might interact with biological targets such as enzymes or receptors in the body. The specific interactions would depend on the structure of the compound and the nature of the target .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(5-chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRQRLKOJXBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

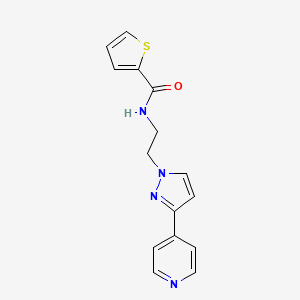
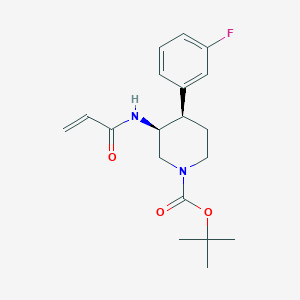
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)

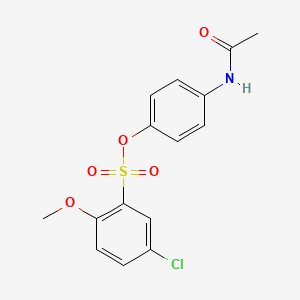
![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)
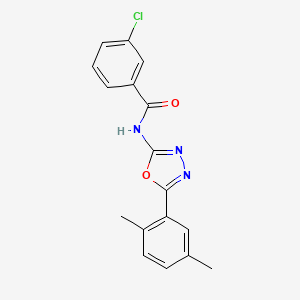

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)
![N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2761874.png)
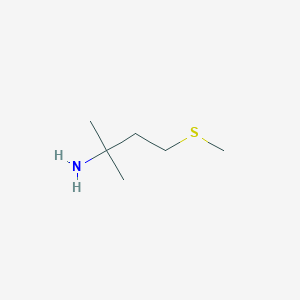
![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine](/img/structure/B2761877.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761879.png)
